
Ganoderic Acid Am1
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ganoderic Acid Am1 is typically isolated from Ganoderma lucidum through a series of extraction and purification processes. The initial step involves the extraction of the mushroom using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate the specific ganoderic acids .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. Advances in bioengineering have enabled the optimization of growth media and nutrient substrates to enhance the yield of ganoderic acids. Techniques such as submerged fermentation and solid-state fermentation are commonly employed .
Analyse Chemischer Reaktionen
Types of Reactions: Ganoderic Acid Am1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Ganoderic Acid AM1 has demonstrated significant anti-cancer effects in various studies. It has been shown to inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves the downregulation of cyclin-dependent kinases and modulation of apoptotic pathways, leading to cell cycle arrest and apoptosis .
Table 1: Summary of Anti-Cancer Effects of this compound
Anti-Inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, contributing to its therapeutic potential in conditions such as arthritis and other chronic inflammatory diseases .
Liver Protection
This compound exhibits hepatoprotective effects, particularly against alcohol-induced liver injury. Studies have demonstrated that it can lower liver enzyme levels and reduce oxidative stress markers in animal models, suggesting its potential for treating liver diseases .
Clinical Implications
Given its diverse biological activities, this compound holds promise for various clinical applications:
- Cancer Therapy: Its ability to inhibit tumor growth and induce apoptosis suggests potential as an adjunct therapy in cancer treatment.
- Anti-Inflammatory Treatment: Its anti-inflammatory properties make it a candidate for managing chronic inflammatory diseases.
- Liver Disease Management: Its protective effects on the liver could be harnessed for treating alcoholic liver disease and other hepatic disorders.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- A study demonstrated that combining this compound with conventional chemotherapy agents enhanced the efficacy against HER2-overexpressing breast cancer cells .
- Another investigation highlighted its role in reducing oxidative stress markers in liver tissues subjected to alcohol exposure, showcasing its hepatoprotective capabilities .
Wirkmechanismus
Ganoderic Acid Am1 exerts its effects through multiple molecular targets and pathways. It has been shown to modulate the p53 signaling pathway, which is crucial for cell cycle regulation and apoptosis. Additionally, it inhibits the interaction between MDM2 and p53, leading to increased p53 activity and subsequent tumor suppression . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- Ganoderic Acid A
- Ganoderic Acid B
- Ganoderic Acid C
Comparison: Ganoderic Acid Am1 is unique due to its specific molecular structure, which confers distinct biological activities. Compared to other ganoderic acids, this compound has shown higher cytotoxicity against certain cancer cell lines, making it a promising candidate for anti-cancer research .
Biologische Aktivität
Ganoderic Acid Am1, a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, drawing from various research studies.
Overview of this compound
Ganoderic acids, including Am1, are a group of bioactive compounds known for their medicinal properties. They exhibit a range of biological activities such as anti-cancer, anti-inflammatory, and hepatoprotective effects. The structural characteristics of this compound contribute significantly to its bioactivity.
1. Anticancer Effects
This compound has demonstrated significant anticancer properties across various cancer cell lines. Key findings include:
- Cell Cycle Arrest and Apoptosis : Research indicates that this compound induces G1 phase cell cycle arrest and apoptosis in human breast cancer cells (MCF-7) by downregulating proteins associated with cell proliferation such as CDK2, CDK6, and cyclin D1 .
- Inhibition of Prostate Cancer Cell Growth : In prostate cancer models, this compound has been shown to inhibit cell proliferation by targeting tubulin, similar to established chemotherapeutics like vinblastine .
2. Hepatoprotective Properties
This compound exhibits protective effects against liver injury. A study on mice subjected to alcohol-induced liver damage revealed that supplementation with ganoderic acids significantly reduced liver enzyme levels and oxidative stress markers . The compound modulated intestinal microbiota composition, which is crucial for liver health.
3. Anti-inflammatory Effects
This compound also possesses anti-inflammatory properties. It reduces the expression of inflammatory cytokines and mediators in various models, contributing to its therapeutic potential in chronic inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Tubulin Binding : The compound binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
- Regulation of Signaling Pathways : this compound influences several signaling pathways, including the PI3K/Akt/mTOR pathway, which is pivotal in cancer progression and cell survival .
- Oxidative Stress Modulation : By enhancing antioxidant enzyme activities (e.g., superoxide dismutase), this compound mitigates oxidative stress in hepatic tissues .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Breast Cancer Study : In vitro studies demonstrated that this compound effectively induced apoptosis in MCF-7 cells through mitochondrial pathways and caspase activation .
- Prostate Cancer Models : In androgen-independent prostate cancer cells (PC-3), this compound inhibited cell proliferation and induced apoptosis by disrupting tubulin polymerization .
- Alcohol-Induced Liver Injury : A study involving mice showed that ganoderic acid treatment led to significant improvements in liver function tests and histopathological examinations following alcohol exposure .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
(6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21-22,34H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,21?,22+,28+,29-,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMQPKIDHAFXKA-AQJFDGEUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)CC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347681 | |
Record name | Ganoderic acid AM1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149507-55-1 | |
Record name | Ganoderic acid AM1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.